Cas no 2680667-24-5 (Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate)
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2680667-24-5
- tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate
- EN300-28292502
- Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate
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- Inchi: 1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-8-4-5-9-11(17(19)20)7-6-10(15)12(9)16/h6-7H,4-5,8H2,1-3H3
- InChI Key: YCCFNWPYSUHBHU-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2=C1N(C(=O)OC(C)(C)C)CCC2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 312.0876847g/mol
- Monoisotopic Mass: 312.0876847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 75.4Ų
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292502-0.05g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-28292502-0.1g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-28292502-0.25g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-28292502-0.5g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-28292502-1.0g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-28292502-2.5g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-28292502-5.0g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
| Enamine | EN300-28292502-10.0g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
| Enamine | EN300-28292502-1g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 1g |
$1057.0 | 2023-09-08 | ||
| Enamine | EN300-28292502-5g |
tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680667-24-5 | 5g |
$3065.0 | 2023-09-08 |
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate
Comprehensive Overview of Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2680667-24-5)
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2680667-24-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the tetrahydroquinoline family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The presence of functional groups such as chloro, nitro, and tert-butyl carboxylate makes this molecule a versatile intermediate for synthesizing more complex structures.
In recent years, the demand for nitro-substituted tetrahydroquinolines has surged due to their potential in developing novel therapeutics. Researchers are particularly interested in the 8-chloro-5-nitro substitution pattern, as it offers unique electronic and steric properties that can influence the compound's reactivity and binding affinity. The tert-butyl carboxylate group further enhances the molecule's stability, making it a preferred choice for multi-step synthetic routes. This compound is often explored in the context of central nervous system (CNS) drug development, a hot topic in modern pharmacology.
One of the most frequently asked questions about Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate revolves around its synthetic applications. The compound serves as a key building block in the preparation of quinoline-based scaffolds, which are pivotal in designing kinase inhibitors and antimicrobial agents. Its nitro group can be selectively reduced to an amine, enabling further functionalization, while the chloro substituent allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These transformations are critical for creating libraries of bioactive molecules.
The compound's CAS No. 2680667-24-5 is often searched in academic and industrial databases, reflecting its growing relevance in medicinal chemistry. Recent studies highlight its role in the synthesis of protease inhibitors, a class of drugs gaining traction for their efficacy in treating viral infections and certain cancers. Additionally, the tert-butyl protecting group in the molecule is a topic of interest, as it can be selectively removed under mild conditions, offering flexibility in synthetic strategies.
From an environmental and safety perspective, Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate is handled under standard laboratory protocols. While it is not classified as a hazardous material, proper storage and handling are essential to maintain its integrity. The compound's stability under various conditions is another area of research, with many scientists investigating its degradation pathways to optimize its use in large-scale production.
In conclusion, Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2680667-24-5) is a multifaceted compound with broad applications in drug discovery and organic synthesis. Its unique structural features and reactivity profile make it a valuable asset for researchers exploring heterocyclic chemistry and pharmaceutical innovation. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing precision medicine and targeted therapies.
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